Binding Affinity at Cloned Human M3 vs. M2 Receptors: Quantifying the Subtype Selectivity Gap
In radioligand binding assays using cloned human muscarinic receptors, 4-DAMP exhibits an M3/M2 Ki ratio of approximately 20 (0.37 nM vs. 7.3 nM) . By contrast, the M2-selective antagonist methoctramine shows the inverse preference—its Ki at M2 is substantially lower than at M3 . This 20-fold discrimination window between M3 and M2 binding permits experimental designs where 4-DAMP, at appropriately chosen concentrations, can occupy M3 receptors while sparing a significant fraction of M2 receptors, a pharmacological manoeuvre not achievable with non-selective antagonists such as atropine.
| Evidence Dimension | Binding affinity (Ki) at recombinant human M3 vs. M2 receptors |
|---|---|
| Target Compound Data | 4-DAMP Ki: M3 = 0.37 nM; M2 = 7.3 nM (M3/M2 ratio ≈ 19.7) |
| Comparator Or Baseline | 4-DAMP M3 vs. M2 selectivity ratio (intra-compound); methoctramine (M2-selective, inverse profile); atropine (non-selective, Ki ≈ 0.5–2.4 nM across subtypes) |
| Quantified Difference | ~20-fold higher affinity for M3 over M2 for 4-DAMP; methoctramine is M2-preferring; atropine shows <5-fold discrimination among M1–M5 |
| Conditions | [3H]NMS or [3H]QNB competition binding at recombinant human M1–M5 expressed in CHO or Sf9 cell membranes |
Why This Matters
The 20-fold M3/M2 Ki window defines the usable concentration range for M3-selective pharmacology and is the primary parameter for calculating receptor occupancy in functional studies.
